molecular formula C18H24F2N2O4 B7012309 N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7012309
M. Wt: 370.4 g/mol
InChI Key: SPTHWNYIOOYNOG-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxyl and difluoro groups, and a phenyl ring substituted with methoxy and prop-2-enyl groups. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O4/c1-4-5-13-8-12(9-14(25-2)16(13)26-3)10-21-17(24)22-7-6-15(23)18(19,20)11-22/h4,8-9,15,23H,1,5-7,10-11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHWNYIOOYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)CNC(=O)N2CCC(C(C2)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluoro and Hydroxyl Groups: These groups can be introduced through selective fluorination and hydroxylation reactions.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy and prop-2-enyl substituents can be attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The difluoro groups can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the difluoro groups could result in a fully hydrogenated piperidine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.

    Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
  • N-[(3,4-dimethoxy-5-methylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
  • N-[(3,4-dimethoxy-5-ethylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

Uniqueness

The presence of the prop-2-enyl group in N-[(3,4-dimethoxy-5-prop-2-enylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide distinguishes it from similar compounds. This group may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

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